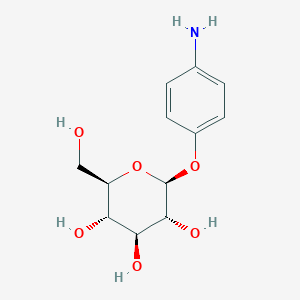

(2S,3R,4S,5S,6R)-2-(4-Aminophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Description

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-(4-aminophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO6/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,14-17H,5,13H2/t8-,9-,10+,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIAKOEWBCMPCQR-RMPHRYRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60943065 | |

| Record name | 4-Aminophenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20818-25-1 | |

| Record name | 4-Aminophenyl glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020818251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminophenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminophenyl beta-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-AMINOPHENYL BETA-D-GLUCOPYRANOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R09NV3HOW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Mode of Action

It is used to create derivatized agarose beads useful for the analysis of the surfaces of cancer cells. It is also used to derivatize biocompatible single-crystalline gold tabular nanoparticles, nanoprisms (NPRs) to improve their stability and cellular uptake.

Biochemical Pathways

It is known that the compound is involved in the derivatization of agarose beads and gold nanoparticles, which could potentially influence various biochemical processes.

Pharmacokinetics

Its solubility in water is reported to be between 4900-5100 mg/mL, which could potentially influence its bioavailability.

Biochemical Analysis

Biochemical Properties

(2S,3R,4S,5S,6R)-2-(4-Aminophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in glycosylation processes, where it may act as a substrate or inhibitor. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which facilitate the binding of the compound to the active sites of enzymes.

Cellular Effects

The effects of (2S,3R,4S,5S,6R)-2-(4-Aminophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to altered gene expression and changes in cellular metabolism. Additionally, it can impact cell proliferation and apoptosis, making it a compound of interest in cancer research.

Molecular Mechanism

At the molecular level, (2S,3R,4S,5S,6R)-2-(4-Aminophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound has also been found to influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the upregulation or downregulation of specific genes, thereby affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2S,3R,4S,5S,6R)-2-(4-Aminophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of (2S,3R,4S,5S,6R)-2-(4-Aminophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research.

Metabolic Pathways

(2S,3R,4S,5S,6R)-2-(4-Aminophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in carbohydrate metabolism, glycosylation, and other biochemical processes. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.

Transport and Distribution

The transport and distribution of (2S,3R,4S,5S,6R)-2-(4-Aminophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for optimizing the compound’s efficacy in research and therapeutic applications.

Subcellular Localization

The subcellular localization of (2S,3R,4S,5S,6R)-2-(4-Aminophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its effects. The activity and function of the compound can be influenced by its localization, making it essential to understand these processes in detail.

Biological Activity

(2S,3R,4S,5S,6R)-2-(4-Aminophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a tetrahydropyran ring with multiple hydroxyl groups and an aminophenoxy substituent. Its molecular formula is and it has a molecular weight of approximately 253.27 g/mol.

Biological Activities

Research on this compound indicates several key biological activities:

- Cytotoxicity : A study demonstrated that the compound exhibits cytotoxic effects on cancer cell lines. Specifically, it was found to induce apoptosis in PC3 prostate cancer cells with an IC50 value of 58.9 µM, indicating significant anti-proliferative properties .

- Antioxidant Activity : The presence of hydroxyl groups in its structure suggests potential antioxidant activity. These groups can scavenge free radicals, thereby protecting cells from oxidative stress.

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets have yet to be fully elucidated.

The biological activity of (2S,3R,4S,5S,6R)-2-(4-Aminophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is likely mediated through several mechanisms:

- Interaction with Cellular Receptors : The aminophenoxy group may facilitate binding to specific receptors or enzymes within cells.

- Induction of Apoptosis : The compound appears to trigger apoptotic pathways in cancer cells, leading to cell death.

- Antioxidative Mechanisms : By neutralizing reactive oxygen species (ROS), it may reduce cellular damage and promote cell survival under stress conditions.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Scientific Research Applications

The compound (2S,3R,4S,5S,6R)-2-(4-Aminophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and biochemistry.

Antidiabetic Activity

Research has indicated that compounds similar to (2S,3R,4S,5S,6R)-2-(4-Aminophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol exhibit significant antidiabetic properties. They are believed to enhance insulin sensitivity and promote glucose uptake in cells. In a study involving derivatives of tetrahydropyran compounds, it was found that certain modifications led to increased efficacy in lowering blood glucose levels in diabetic models .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Preliminary studies have shown that similar tetrahydropyran derivatives can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell signaling pathways such as PI3K/Akt and MAPK . Further research is needed to elucidate the specific pathways affected by (2S,3R,4S,5S,6R)-2-(4-Aminophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of this compound. Studies suggest that it may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The presence of hydroxymethyl groups may contribute to its antioxidant properties.

Bioavailability and Metabolism

Understanding the bioavailability and metabolic pathways of this compound is crucial for its therapeutic application. Studies utilizing animal models have shown variable absorption rates depending on the route of administration (oral vs. intravenous), highlighting the need for formulation optimization .

Case Study 1: Antidiabetic Efficacy

In a controlled study involving diabetic rats treated with a derivative of the compound for six weeks, significant reductions in fasting blood glucose levels were observed compared to the control group. The study concluded that the compound could be a promising candidate for developing new antidiabetic agents .

Case Study 2: Neuroprotection in Animal Models

A recent investigation into the neuroprotective effects of (2S,3R,4S,5S,6R)-2-(4-Aminophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol demonstrated its ability to reduce markers of oxidative stress in a mouse model of Alzheimer’s disease. The treated group exhibited improved cognitive function compared to untreated controls .

Preparation Methods

Preparation Methods of (2S,3R,4S,5S,6R)-2-(4-Aminophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

General Synthetic Strategy

The preparation of this compound typically involves the selective functionalization of a sugar moiety (commonly glucose or a protected glucose derivative) followed by the introduction of the 4-aminophenoxy group via nucleophilic aromatic substitution or ether formation. The stereochemistry is controlled by starting from enantiomerically pure sugar precursors.

Stepwise Preparation Approach

Starting Material Preparation

- Use of stereochemically pure glucose or tetrahydro-2H-pyran-3,4,5-triol derivatives as the core scaffold.

- Protection of hydroxyl groups may be employed to direct selective substitution at the 2-position.

Introduction of the 4-Aminophenoxy Group

- The 4-aminophenoxy substituent is introduced by reacting the sugar derivative with 4-aminophenol or its derivatives.

- Typical methods include nucleophilic aromatic substitution on activated halogenated phenols or direct etherification under basic conditions.

- The reaction conditions are optimized to maintain the stereochemical integrity of the sugar ring.

Deprotection and Purification

- After substitution, any protecting groups are removed under mild acidic or basic conditions.

- Purification is achieved by chromatographic methods or crystallization.

- The final product is often isolated as a hydrochloride salt for stability and handling.

Representative Experimental Conditions

| Step | Reagents/Conditions | Notes | Yield/Outcome |

|---|---|---|---|

| Etherification | 4-Aminophenol, base (e.g., K2CO3), solvent (e.g., DMF or DMSO), temperature 50-100°C | Reaction time varies 4-24 h; inert atmosphere recommended | Moderate to high yield (50-80%) |

| Protection/Deprotection | Acetyl or benzyl protecting groups; acidic or basic hydrolysis | Protecting groups chosen for selective reactivity | High purity product |

| Final salt formation | HCl in ethanol or aqueous solution | Formation of hydrochloride salt for stability | >98% purity reported |

Data Tables Summarizing Preparation Parameters

| Parameter | Description | Typical Values/Conditions |

|---|---|---|

| Starting Material | Glucose or protected sugar derivatives | Enantiomerically pure, protected |

| Substitution Reagent | 4-Aminophenol or derivative | 1.0-1.5 eq relative to sugar |

| Solvent | DMF, DMSO, or aqueous-organic mixtures | Polar aprotic solvents preferred |

| Base | Potassium carbonate, sodium hydride | Mild bases to promote etherification |

| Temperature | 50-100°C | Controlled to avoid decomposition |

| Reaction Time | 4-24 hours | Depends on scale and conditions |

| Purification | Chromatography, crystallization | High purity >98% |

| Final Form | Hydrochloride salt | For stability and solubility |

Research Findings and Optimization Notes

- Maintaining stereochemical purity requires careful control of reaction conditions, especially temperature and pH.

- Protecting group strategies are crucial to avoid side reactions at other hydroxyl sites.

- The use of mild bases and polar aprotic solvents facilitates ether bond formation without degradation.

- Formation of the hydrochloride salt improves compound stability and solubility for biological applications.

- Ultrasonic treatment and mild heating enhance solubility during stock solution preparation.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for (2S,3R,4S,5S,6R)-2-(4-Aminophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol to ensure stability?

- Methodological Answer : Store the compound at 2–8°C in a tightly sealed container, protected from light and moisture. Stability studies suggest that exposure to temperatures >25°C accelerates decomposition, particularly under acidic or oxidative conditions. Use desiccants in storage containers to mitigate hydrolysis risks .

Table 1: Stability Parameters

| Parameter | Recommendation |

|---|---|

| Temperature | 2–8°C |

| Light Sensitivity | Amber glass vials |

| Humidity Control | Silica gel desiccant |

Q. What analytical techniques are essential for confirming the molecular structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to assign stereochemistry and verify substituent positions. For example, pyranose ring protons typically resonate between δ 3.0–5.5 ppm, with anomeric protons showing distinct coupling patterns (e.g., ) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode can confirm the molecular ion peak (e.g., [M+H] or [M+Li]) and fragmentation patterns .

- X-ray Crystallography : Resolve absolute configuration for novel derivatives, particularly when synthetic routes yield diastereomers .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators if aerosolization is possible during weighing .

- Ventilation : Conduct experiments in a fume hood to avoid inhalation of dust or vapors .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent dispersion .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when synthesizing derivatives of this compound?

- Methodological Answer :

- Deuterated Solvents : Use DO or CDOD to eliminate exchangeable proton interference (e.g., -OH groups) .

- Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering) causing signal broadening.

- Comparative Analysis : Cross-reference with literature data for analogous pyran-triol derivatives (e.g., δ 5.52 ppm for anomeric protons in ) .

Q. What methodological approaches are recommended for optimizing the synthetic yield of this compound under varying catalytic conditions?

- Methodological Answer :

-

Catalyst Screening : Test Lewis acids (e.g., BF-OEt) for glycosylation efficiency. Monitor by TLC (silica gel, 5% HSO in EtOH as stain) .

-

Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) to isolate stereoisomers. Yields >50% are achievable with gradient elution .

-

Reaction Monitoring : Employ in-situ IR to track carbonyl or hydroxyl group transformations.

Table 2: Synthetic Optimization Parameters

Parameter Optimal Condition Yield Improvement Catalyst BF-OEt 15–20% Solvent Anhydrous THF 10% Temperature 0°C → RT Reduces byproducts

Q. How can computational modeling predict glycosidic bond stability in derivatives of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvated systems (e.g., water or DMSO) to assess conformational flexibility and hydrogen-bonding networks.

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for glycosidic linkages. Lower BDEs (<300 kJ/mol) correlate with hydrolytic instability .

- Docking Studies : Model interactions with target enzymes (e.g., glycosidases) to prioritize derivatives for synthesis .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for this compound in polar vs. non-polar solvents?

- Methodological Answer :

- Solvent Polarity Screening : Test solubility in DMSO, MeOH, and CHCl using UV-Vis spectroscopy (λ = 280 nm for aromatic moieties).

- Purity Verification : Confirm absence of hygroscopic impurities via Karl Fischer titration.

- Crystallinity Analysis : Use differential scanning calorimetry (DSC) to correlate solubility with polymorphic forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.